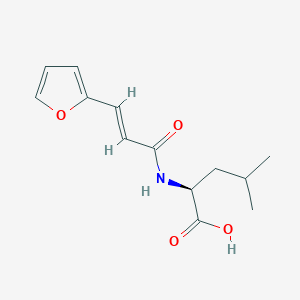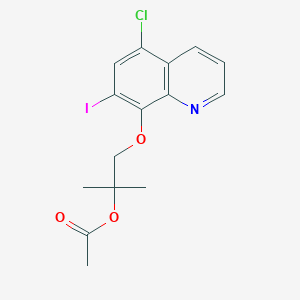
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methyl group attached to a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the quinoline core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学研究应用
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating signaling pathways in cancer cells.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)indole: Shares the fluorophenyl group but has an indole core instead of a quinoline core.
4-Fluorophenylboronic acid: Contains the fluorophenyl group and is used in different chemical reactions.
Uniqueness
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
属性
CAS 编号 |
877667-89-5 |
|---|---|
分子式 |
C16H12FNO2 |
分子量 |
269.27 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-3-hydroxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C16H12FNO2/c1-18-13-5-3-2-4-12(13)15(19)16(20)14(18)10-6-8-11(17)9-7-10/h2-9,20H,1H3 |
InChI 键 |
PWJKCNVXSMNYHZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)









![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
